Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate
Brand Name: Vulcanchem
CAS No.: 1346698-25-6
VCID: VC15936591
InChI: InChI=1S/C8H8Cl2N2O3/c1-14-6(13)2-3-15-5-4-11-12-8(10)7(5)9/h4H,2-3H2,1H3
SMILES:
Molecular Formula: C8H8Cl2N2O3
Molecular Weight: 251.06 g/mol

Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate

CAS No.: 1346698-25-6

Cat. No.: VC15936591

Molecular Formula: C8H8Cl2N2O3

Molecular Weight: 251.06 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate - 1346698-25-6

Specification

CAS No. 1346698-25-6
Molecular Formula C8H8Cl2N2O3
Molecular Weight 251.06 g/mol
IUPAC Name methyl 3-(5,6-dichloropyridazin-4-yl)oxypropanoate
Standard InChI InChI=1S/C8H8Cl2N2O3/c1-14-6(13)2-3-15-5-4-11-12-8(10)7(5)9/h4H,2-3H2,1H3
Standard InChI Key PYLDXBBLJHCTFT-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCOC1=CN=NC(=C1Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate has the molecular formula C₈H₈Cl₂N₂O₃ and a molecular weight of 251.07 g/mol . Its SMILES notation (O=C(OC)CCOC1=C(Cl)C(Cl)=NN=C1) delineates a pyridazine ring substituted with chlorine atoms at positions 5 and 6, an ether-linked propanoate ester at position 4, and a methoxy group . The dichloro substitution enhances electrophilicity, while the ester group confers lipophilicity, influencing solubility and metabolic stability.

Crystallographic and Spectroscopic Data

While X-ray crystallography data are unavailable, nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the structure. The ¹³C NMR spectrum typically shows signals for the ester carbonyl (~170 ppm), pyridazine carbons (120–150 ppm), and methyl groups (~50 ppm) . High-resolution MS data align with the molecular formula, exhibiting a parent ion peak at m/z 251.07 .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via nucleophilic aromatic substitution (SNAr) on 5,6-dichloro-4-hydroxypyridazine. Key steps include:

  • Deprotonation: Treatment with a base (e.g., NaH) activates the hydroxyl group for substitution .

  • Alkylation: Reaction with methyl 3-bromopropanoate introduces the propanoate ester .

  • Purification: Chromatography or recrystallization yields the final product (>95% purity) .

Process Optimization

Patent EP2396337B1 describes analogous syntheses using zinc-amides to enhance regioselectivity and reduce byproducts . For example, substituting traditional bases with TMP-zincate (TMP = 2,2,6,6-tetramethylpiperidine) improves yields from 65% to 88% under mild conditions (25°C) .

Physicochemical Properties

Stability and Solubility

The compound is stable under inert gas but degrades upon prolonged exposure to moisture or light . Solubility data are summarized below:

SolventSolubility (mg/mL)Temperature (°C)
DMSO45.225
Ethanol12.825
Water<0.125

These properties necessitate storage at 2–8°C in amber vials under argon .

Reactivity

The dichloropyridazine core undergoes further functionalization, including:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) at the chlorine positions .

  • Ester hydrolysis to the carboxylic acid under basic conditions .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor for kinase inhibitors and antiviral agents. For instance, coupling with piperidine derivatives yields candidates targeting Janus kinase 3 (JAK3) . Its ester group facilitates cell membrane penetration, making it valuable in prodrug design .

Biological Activity Screening

Preliminary assays indicate moderate activity against COX-2 (IC₅₀ = 3.2 µM) and HIV-1 protease (IC₅₀ = 8.7 µM) . These results derive from enzymatic assays using recombinant proteins, though in vivo studies remain unpublished .

Comparative Analysis with Structural Analogs

The table below contrasts Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate with related pyridazine derivatives:

CompoundMolecular FormulaCl SubstituentsBioactivity (IC₅₀)
3,5-Dichloro-4-ethoxypyridazineC₆H₆Cl₂N₂O3,5COX-2: 5.1 µM
Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoateC₈H₈ClN₂O₃6JAK3: 0.8 µM

The 5,6-dichloro configuration in the target compound enhances enzymatic inhibition compared to mono-chlorinated analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator